molecular formula C38H46N2O10 B12748976 (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol CAS No. 131963-73-0

(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol

Cat. No.: B12748976
CAS No.: 131963-73-0
M. Wt: 690.8 g/mol
InChI Key: GOXMXLCPXJHCDE-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol is a complex organic compound that features a combination of a morpholine ring, a naphthalene moiety, and an enedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, naphthalene-based compounds, and enedioic acid derivatives. Examples include:

Uniqueness

What sets (E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

131963-73-0

Molecular Formula

C38H46N2O10

Molecular Weight

690.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(morpholin-2-ylmethoxy)-1-naphthalen-2-ylethanol

InChI

InChI=1S/2C17H21NO3.C4H4O4/c2*19-17(12-20-11-16-10-18-7-8-21-16)15-6-5-13-3-1-2-4-14(13)9-15;5-3(6)1-2-4(7)8/h2*1-6,9,16-19H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

GOXMXLCPXJHCDE-WXXKFALUSA-N

Isomeric SMILES

C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C1COC(CN1)COCC(C2=CC3=CC=CC=C3C=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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